ALDH3A1 Inhibitory Activity and Selectivity
3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2,100 nM [1]. In the same assay system from patent US9328112, closely related analog B37 (CHEMBL1492620) exhibits an IC50 of 1,000 nM, while analog A64 (CHEMBL3112689) shows an IC50 of 900 nM [2][3]. The target compound demonstrates ~2.1-fold lower potency than the most active analog in this series, suggesting that its unique 3-ethoxy-5-iodo-4-isopropoxy substitution pattern may confer a distinct selectivity profile or physicochemical property trade-off relative to more potent but less selective inhibitors.
| Evidence Dimension | Inhibition of human ALDH3A1 (IC50) |
|---|---|
| Target Compound Data | 2,100 nM |
| Comparator Or Baseline | Analog B37: 1,000 nM; Analog A64: 900 nM |
| Quantified Difference | 2.1-fold less potent than B37; 2.3-fold less potent than A64 |
| Conditions | Spectrophotometric assay; preincubation with enzyme for 1 min; benzaldehyde as substrate |
Why This Matters
This quantifies the compound's position within the ALDH3A1 inhibitor structure-activity relationship, enabling rational selection when balancing potency against other drug-like properties or selectivity requirements.
- [1] BindingDB. (2014). BDBM50447072 (CHEMBL1890994): IC50 = 2.10E+3 nM. Retrieved April 23, 2026, from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
- [2] BindingDB. (2014). BDBM50447069 (CHEMBL1492620): IC50 = 1.00E+3 nM. Retrieved April 23, 2026, from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447069 View Source
- [3] BindingDB. (2014). BDBM50447059 (CHEMBL3112689): IC50 = 900 nM. Retrieved April 23, 2026, from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447059 View Source
